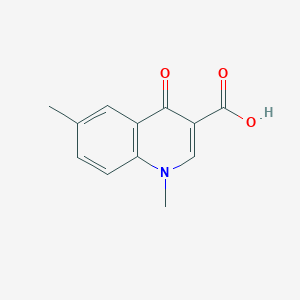

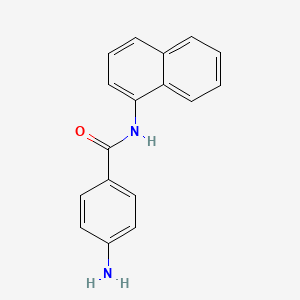

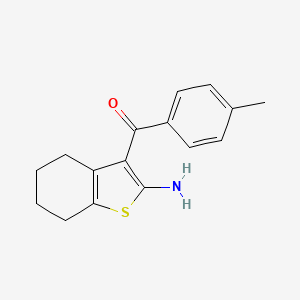

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methylphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, often starting with benzene ring-containing intermediates. For instance, certain boric acid ester intermediates with benzene rings were obtained through a three-step substitution reaction, indicating a complex synthesis process involving various reactants and conditions (P. Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry, complemented by X-ray diffraction for crystallographic analysis. Density functional theory (DFT) calculations are employed to further validate the molecular structures, revealing the conformational alignment and electronic properties of the molecules (P. Huang et al., 2021).

Chemical Reactions and Properties

The reactivity of these compounds towards various reagents and conditions can elucidate their chemical behavior. For example, the study of benzo[b]thiophene sulfoxide shows its reactivity towards sulfur- and oxygen-containing nucleophiles under specific conditions, leading to different products indicating versatile chemical reactivity (P. Pouzet et al., 1998).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. The crystalline structure can be particularly insightful, revealing intermolecular interactions that influence the compound's stability and reactivity (M. Kubicki et al., 2012).

Aplicaciones Científicas De Investigación

Crystal and Molecular Structures

- Structural Analysis : The crystal and molecular structures of 2-aminothiophene derivatives, including (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone, have been determined, revealing their potential as allosteric enhancers at the human A1 adenosine receptor. These structures influence the molecular conformation and are crucial in understanding the interaction of these compounds with biological targets (Kubicki et al., 2012).

Chemical Transformations and Synthesis

- Thienopyrimidine Synthesis : Novel transformations of the amino and carbonyl/nitrile groups in the Gewald thiophenes, including this compound, were explored for synthesizing thienopyrimidines, offering insights into novel chemical pathways (Pokhodylo et al., 2010).

Thermodynamics and Binding Affinity

- Thermodynamic Analysis : The compound's role in enhancing adenosine A1 receptor agonist binding was studied, with a focus on thermodynamic aspects. This research is significant in understanding how such compounds modulate receptor activity (Dalpiaz et al., 2002).

Spectroscopic Properties

- Spectroscopic Studies : The electronic absorption, excitation, and fluorescence properties of related 3-amino-substituted-thieno compounds were investigated, highlighting their potential in various spectroscopic applications (Al-Ansari, 2016).

Biological Applications

- Antimicrobial Activity : Synthesized compounds related to 2-aminothiophene derivatives have shown variable and modest antimicrobial activity, indicating potential uses in fighting bacterial and fungal infections (Patel et al., 2011).

- Allosteric A1-Adenosine Receptor Modulators : Derivatives of this compound have been synthesized and evaluated for their potential as allosteric enhancers of the A1-adenosine receptor, with implications in neuropathic pain management (Romagnoli et al., 2005).

Propiedades

IUPAC Name |

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-10-6-8-11(9-7-10)15(18)14-12-4-2-3-5-13(12)19-16(14)17/h6-9H,2-5,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZWVEXZUHVDBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(SC3=C2CCCC3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353823 |

Source

|

| Record name | (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(4-methylphenyl)methanone | |

CAS RN |

247206-89-9 |

Source

|

| Record name | (2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.